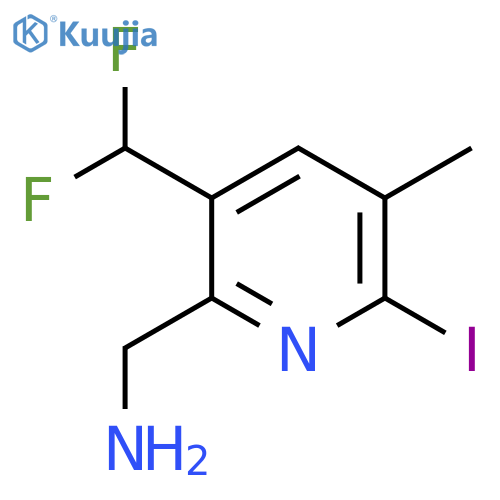Cas no 1805541-97-2 (2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine)

1805541-97-2 structure
商品名:2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine
CAS番号:1805541-97-2
MF:C8H9F2IN2
メガワット:298.071740865707
CID:4891397
2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine
-
- インチ: 1S/C8H9F2IN2/c1-4-2-5(7(9)10)6(3-12)13-8(4)11/h2,7H,3,12H2,1H3
- InChIKey: SLJHWWWYXBRRLK-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C)C=C(C(F)F)C(CN)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025087-250mg |
2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine |
1805541-97-2 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
| Alichem | A029025087-1g |
2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine |
1805541-97-2 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
| Alichem | A029025087-500mg |
2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine |
1805541-97-2 | 95% | 500mg |
$1,617.60 | 2022-04-01 |
2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
1805541-97-2 (2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine) 関連製品
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
